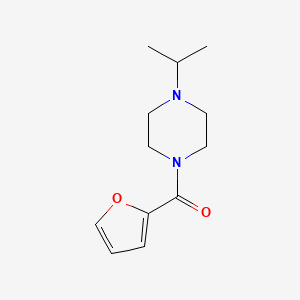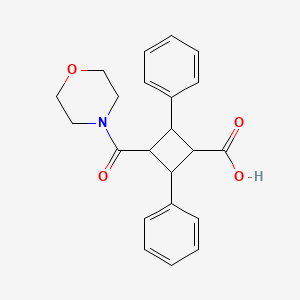![molecular formula C17H18BrN5S B5552052 4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reaction sequences. For instance, compounds similar to the one can be synthesized starting from isonicotinic acid hydrazide, which undergoes reactions such as treatment with carbon disulfide in basic media, followed by reactions with ethyl bromide and various aldehydes to introduce different substituents on the triazole ring (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further modified with various substituents. The presence of different substituents can significantly affect the electronic distribution and overall properties of these molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to elucidate their structure (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
1,2,4-Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, cycloadditions, and Mannich reactions. These reactions allow for the introduction of different functional groups, expanding the chemical diversity and potential applications of these compounds. Their reactivity can be tuned by the nature of the substituents on both the triazole and the pyrrole rings (Sarhan et al., 2008).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the triazole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and potential use in material science or pharmacology (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their chemical behavior and potential applications. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, making them versatile intermediates in organic synthesis (Hotsulia, 2019).
Scientific Research Applications
Antimicrobial Activity
4-({[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds, including various 1,2,4-triazole derivatives, exhibit significant antimicrobial activities. Bayrak et al. (2009) found that these compounds showed good to moderate antimicrobial activity, a finding consistent across several studies focusing on similar 1,2,4-triazole derivatives (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Pharmacological Studies
In pharmacological contexts, derivatives of 4-({[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for various activities. Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showing promise for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Anti-Inflammatory and Analgesic Properties
Some derivatives have been studied for their potential anti-inflammatory and analgesic properties. Sujith et al. (2009) explored 4-[(4-aryl)methylidene]amino derivatives, finding that some Mannich bases showed promising anti-inflammatory and analgesic effects (Sujith, Rao, Shetty, & Kalluraya, 2009).
Anticancer Potential
The anticancer potential of these compounds has been a focus of recent research. Badrey and Gomha (2012) investigated heterocycles derived from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, demonstrating potential as anti-tumor agents (Badrey & Gomha, 2012).
Corrosion Inhibition
Another application area is in corrosion inhibition. Mary et al. (2021) studied triazole-based Schiff bases for their corrosion inhibitory action on maraging steel, showing significant potential in this field (Mary, Nazareth, Adimule, & Potla, 2021).
Central Nervous System Effects
Research has also delved into the effects on the central nervous system. Maliszewska-Guz et al. (2005) investigated the impact of 4H-1,2,4-triazole-3(2H)-thione derivatives on the CNS in mice, offering insight into potential neurological applications (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
properties
IUPAC Name |
4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5S/c1-4-16-20-21-17(24)23(16)19-10-13-9-11(2)22(12(13)3)15-7-5-14(18)6-8-15/h5-10H,4H2,1-3H3,(H,21,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIIMPSFGSQSJJ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)


![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)
![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)
![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)
